molecular formula C13H9NO B1222256 4-methylindeno[1,2-b]pyridin-5-one CAS No. 58787-04-5

4-methylindeno[1,2-b]pyridin-5-one

Cat. No.: B1222256
CAS No.: 58787-04-5
M. Wt: 195.22 g/mol
InChI Key: LTVBTVOAUQJJEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methylindeno[1,2-b]pyridin-5-one is a 4-azafluorenone alkaloid isolated from the Annonaceae family, found in low concentrations. This compound and its analogs exhibit a wide range of pharmacological activities, including antifungal, antibacterial, anticancer, and antimalarial properties .

Mechanism of Action

The mechanism of action of onychine involves its interaction with various molecular targets and pathways. It exerts its effects by binding to specific enzymes or receptors, thereby inhibiting their activity. For example, onychine has been shown to inhibit the growth of certain bacteria and fungi by interfering with their metabolic processes .

Properties

CAS No.

58787-04-5

Molecular Formula

C13H9NO

Molecular Weight

195.22 g/mol

IUPAC Name

4-methylindeno[1,2-b]pyridin-5-one

InChI

InChI=1S/C13H9NO/c1-8-6-7-14-12-9-4-2-3-5-10(9)13(15)11(8)12/h2-7H,1H3

InChI Key

LTVBTVOAUQJJEV-UHFFFAOYSA-N

SMILES

CC1=C2C(=NC=C1)C3=CC=CC=C3C2=O

Canonical SMILES

CC1=C2C(=NC=C1)C3=CC=CC=C3C2=O

58787-04-5

Synonyms

5H-indeno(1,2-b)pyridin-5-one
onychine

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred, cooled (0°) solution of ethyl benzoylacetate (200 g) and concentrated ammonia in ethanol (1 L) was added crotonaldehyde (110 g) at a rate 2.5 ml/min while the temperature was kept below 10° . The mixture was warmed to room temperature overnight and concentrated in vacuo to give a yellow oily residue (260 g). The residue was treated with a mixture of con H2SO4 (100 ml), con HNO3 (130 ml) and water (580 ml) and the mixture cautiously heated on a steam bath until the evolution of NO2 had subsided, then heated for another 30 min. After cooling, the supernatant was basified with con NH4OH and extracted with diethyl ether (300 ml×10). The combined ether extracts were concentrated to leave a dark brown oily residue (38 g). Purification of the residue by silica gel column chromatography (70-230 mesh, 400 g, 42×5 cm, three times) using n-hexane-ethyl acetate (2:1) as eluent afforded 15 g of ethyl-4-methyl-2-phenylnicotinate. Hydrolysis of ethyl-4-methyl-2-phenylnicotinate (15 g) with refluxing ethanolic KOH, followed by work-up afforded 4-methyl-2-phenylnicotinic acid (9 g) as colorless prisms, mp 210-212° . Treatment of 4-methyl-2-phenylnicotinic acid (9 g) with polyphosphoric acid (166.7 g) at 130° for 3 hr., afforded 1-methyl-4-azafluoren-9-one (7.5 g) as yellow prisms from n-hexane, mp 130-131° C.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
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9 g
Type
reactant
Reaction Step Two
[Compound]
Name
polyphosphoric acid
Quantity
166.7 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 51 g (0.211 mol) of ethyl 2-phenyl-4-methylnicotinate and 500 g of polyphosphoric acid was stirred at 140° C. for 7 hours, cooled, stirred into 700 g of ice, rendered alkaline with conc. ammonia solution and extracted with ethyl acetate. The combined extracts were washed twice with water, dried over K2CO3 and concentrated. The product thus obtained was then digested with diethyl ether for 2 hours, filtered off with suction and dried. Yield 18.6 g (45% of theory), yellowish crystals of m.p. 137°-139° C.
Name
ethyl 2-phenyl-4-methylnicotinate
Quantity
51 g
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
500 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
700 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

To a stirred, cooled (0°) solution of ethyl benzoylacetate (200 g) and concentrated ammonia in ethanol (1 L) was added crotonaldehyde (110 g) at a rate 2.5 ml/min while the temperature was kept below 10°. The mixture was warmed to room temperature overnight and concentrated in vacuo to give a yellow oily residue (260 g). The residue was treated with a mixture of con H2SO4 (100 ml), con HNO3 (130 ml) and water (580 ml) and the mixture cautiously heated on a steam bath until the evolution of NO2 had subsided, then heated for another 30 min. After cooling, the supernatant was basified with con NH4OH and extracted with diethyl ether (300 ml×10). The combined ether extracts were concentrated to leave a dark brown oily residue (38 g). Purification of the residue by silica gel column chromatography (70 - 230 mesh, 400 g, 42×5 cm, three times) using n-hexaneethyl acetate (2:1) as eluent afforded 15 g of ethyl-4-methyl-2-phenylnicotinate. Hydrolysis of ethyl-4-methyl-2-phenylnicotinate (15 g) with refluxing ethanolic KOH, followed by work-up afforded 4-methyl-2-phenylnicotinic acid (9 g) as colorless prisms, mp 210°-212°. Treatment of 4-methyl-2-phenylnicotinic acid (9 g) with polyphosphoric acid (166.7 g) at 130° for 3 hr., afforded 1-methyl-4-azafluoren-9-one, onychine, (7.5 g) as yellow prisms from n-hexane, mp 130°-131° C.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step Two
[Compound]
Name
polyphosphoric acid
Quantity
166.7 g
Type
reactant
Reaction Step Two

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